Methyl ({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)(phenyl)acetate
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Overview
Description
METHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of METHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE involves multiple steps. One common method starts with the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with various amines to produce the corresponding acetamides .
Chemical Reactions Analysis
METHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE undergoes several types of chemical reactions:
Substitution Reactions: The compound reacts with aliphatic amines to form acetamides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed mechanisms and products are not extensively documented.
Scientific Research Applications
METHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interfere with nucleic acid synthesis, which can inhibit the growth of cancer cells and other pathogens . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
METHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE can be compared with other pyrimidine derivatives such as:
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: This compound is a precursor in the synthesis of the target compound and shares similar chemical properties.
Methyl 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoate: Another pyrimidine derivative with similar structural features and potential biological activities.
Properties
Molecular Formula |
C16H17N3O4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-2-phenylacetate |
InChI |
InChI=1S/C16H17N3O4S/c1-10-8-12(20)19-16(17-10)24-9-13(21)18-14(15(22)23-2)11-6-4-3-5-7-11/h3-8,14H,9H2,1-2H3,(H,18,21)(H,17,19,20) |
InChI Key |
ZDIQSKPFBCVMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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